Allyl hexanoate
Overview
Description
It is a colorless to pale yellow liquid that occurs naturally in pineapples and is known for its fruity, pineapple-like aroma . This compound is widely used in the formulation of pineapple flavors, as well as in peach, apricot, and other fruit essences. It is also an ingredient in some perfumes, lipsticks, and tobacco products .
Mechanism of Action
Target of Action
Allyl hexanoate, also known as allyl caproate, is a volatile flavoring compound . It is primarily used in the food industry as a flavoring agent, where its primary targets are the olfactory receptors in the nasal cavity. These receptors play a crucial role in the perception of smell, which is a key factor in the taste and enjoyment of food.
Mode of Action
The mode of action of this compound involves its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a pineapple-like aroma . This interaction enhances the flavor profile of food products, contributing to a more enjoyable eating experience.
Biochemical Pathways
Upon ingestion, this compound undergoes enzymatic hydrolysis, breaking down into allyl alcohol and hexanoic acid . This process is facilitated by enzymes in the gastrointestinal tract, such as pancreatic lipase. The resulting compounds are then further metabolized. For instance, allyl alcohol can be oxidized to acrolein, a process mediated by alcohol dehydrogenase .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, the compound is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it undergoes metabolic transformations, such as the aforementioned hydrolysis . The metabolites are eventually excreted, primarily via the urine.
Result of Action
The primary result of this compound’s action is the enhancement of flavor in food products. By interacting with olfactory receptors, it imparts a pineapple-like aroma that can enhance the overall flavor profile of foods . Additionally, its metabolites may contribute to various physiological processes due to their involvement in different metabolic pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Moreover, its stability and efficacy as a flavoring agent can be influenced by the presence of other ingredients in food products. Proper storage conditions, such as low temperature and absence of light, can help maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Allyl hexanoate plays a role in biochemical reactions, particularly in the formulation of pineapple flavors
Cellular Effects
Given its use in food flavoring, it is likely to interact with olfactory receptors in the nose, triggering the perception of a pineapple-like smell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic pineapple flavor
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl hexanoate is typically synthesized through the esterification of hexanoic acid with allyl alcohol. The reaction is catalyzed by sulfuric acid and involves heating the mixture to reflux. The water produced during the reaction is removed by azeotropic distillation with toluene . The reaction mixture is then cooled, filtered, and the solid acid catalyst can be reused after drying .
Industrial Production Methods: In industrial settings, the production process of this compound involves several steps:
Esterification: Hexanoic acid and allyl alcohol are reacted in the presence of a catalyst such as sulfuric acid.
Vacuum Fractionation: The reaction mixture is subjected to vacuum fractionation to separate the desired ester from other components.
Vacuum Rectification: The product is further purified by vacuum rectification to achieve a high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Allyl hexanoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into hexanoic acid and allyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, heating to reflux, and azeotropic distillation with toluene.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Hexanoic acid and allyl alcohol.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
Allyl hexanoate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems due to its aromatic properties.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Comparison with Similar Compounds
Ethyl hexanoate: Similar fruity aroma, used in flavoring and fragrances.
Butyl butanoate: Pineapple-like aroma, used in flavoring and fragrances.
Methyl phenylacetate: Honey-like aroma, used in flavoring and fragrances.
Uniqueness: Allyl hexanoate is unique due to its specific combination of hexanoic acid and allyl alcohol, resulting in its distinct pineapple-like aroma. Its versatility in various applications, from flavoring to fragrances, and its natural occurrence in pineapples, make it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
prop-2-enyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSBILYQLVXLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047653 | |
Record name | Allyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour | |
Record name | Hexanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propenyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol) | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.890 | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-68-2 | |
Record name | Allyl caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl hexanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Propenyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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